molecular formula C13H16O4 B2711172 Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate CAS No. 2172536-86-4

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate

Cat. No.: B2711172
CAS No.: 2172536-86-4
M. Wt: 236.267
InChI Key: SAEGLCYBHPJNJD-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate is an organic compound with a complex structure that includes a cyclobutane ring, a methoxy group, and a hydroxyphenyl group

Mechanism of Action

Target of Action

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate (hereafter referred to as the compound) primarily targets the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses, cell proliferation, and the regulation of the cell cycle .

Mode of Action

The compound interacts with its targets, leading to changes in their function. It’s known that the compound functions as a nitrification inhibitor, affecting the activity of ammonia-oxidizing bacteria and archaea .

Biochemical Pathways

The compound affects the nitrification process, a key biochemical pathway in the nitrogen cycle . By inhibiting nitrification, the compound reduces the transformation of ammonium to nitrate, thereby reducing nitrogen loss in the environment . This has downstream effects on soil fertility and plant growth .

Result of Action

The compound’s action results in the modulation of root system architecture by inhibiting primary root elongation and promoting lateral root formation . It also induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s inhibitory effect on nitrification varies between different soils, with differing pH levels and clay content .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclobutane ring. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the methoxy group can produce hydroxyl derivatives.

Scientific Research Applications

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research.

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-12(15)9-7-13(8-9,17-2)10-3-5-11(14)6-4-10/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEGLCYBHPJNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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